4,6-Dichloro-2-hydrazinylpyrimidine

Catalog No.
S12816589
CAS No.
887592-69-0
M.F
C4H4Cl2N4
M. Wt
179.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dichloro-2-hydrazinylpyrimidine

CAS Number

887592-69-0

Product Name

4,6-Dichloro-2-hydrazinylpyrimidine

IUPAC Name

(4,6-dichloropyrimidin-2-yl)hydrazine

Molecular Formula

C4H4Cl2N4

Molecular Weight

179.00 g/mol

InChI

InChI=1S/C4H4Cl2N4/c5-2-1-3(6)9-4(8-2)10-7/h1H,7H2,(H,8,9,10)

InChI Key

SNZCSGCWUPBKEZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1Cl)NN)Cl

4,6-Dichloro-2-hydrazinylpyrimidine is a chemical compound featuring a pyrimidine ring substituted with two chlorine atoms at the 4 and 6 positions and a hydrazinyl group at the 2 position. Its chemical formula is C4H4Cl2N4, and it is recognized for its potential applications in medicinal chemistry and agricultural chemistry due to its unique structural properties.

The reactivity of 4,6-dichloro-2-hydrazinylpyrimidine primarily involves nucleophilic substitution reactions, particularly aromatic nucleophilic substitution. The presence of the hydrazinyl group allows for various transformations, including:

  • Nucleophilic Displacement: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.
  • Hydrazone Formation: The hydrazinyl group can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones, leading to the formation of more complex structures.

Several synthetic routes exist for obtaining 4,6-dichloro-2-hydrazinylpyrimidine:

  • From 4,6-Dichloropyrimidine: This method involves reacting 4,6-dichloropyrimidine with hydrazine hydrate under controlled conditions. The reaction typically requires heating and can yield the target compound efficiently.
  • Multistep Synthesis: Starting from simpler pyrimidine derivatives, one can introduce chlorine substituents followed by the introduction of the hydrazinyl group through nucleophilic substitution reactions.
  • Phosphorus Oxychloride Method: A more complex synthesis involves treating 4,6-dihydroxypyrimidine with phosphorus oxychloride in the presence of a base to yield the dichloropyrimidine derivative, which can then be further reacted with hydrazine .

4,6-Dichloro-2-hydrazinylpyrimidine has potential applications in several fields:

  • Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new pharmaceuticals targeting various diseases.
  • Agricultural Chemicals: Its derivatives could be explored as herbicides or fungicides owing to their biological activity against plant pathogens.
  • Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving 4,6-dichloro-2-hydrazinylpyrimidine focus on its reactivity with biological targets and other chemical species. These studies typically assess:

  • Binding Affinity: How well the compound interacts with specific enzymes or receptors.
  • Metabolic Stability: Understanding how the compound is metabolized in biological systems can inform its potential therapeutic applications.
  • Synergistic Effects: Investigating whether combinations with other compounds enhance efficacy against pathogens or cancer cells.

Several compounds share structural similarities with 4,6-dichloro-2-hydrazinylpyrimidine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Amino-4,6-dichloropyrimidineAmino group at position 2Known for its reactivity in nucleophilic substitutions
4-Amino-2,6-dichloropyridineAmino group at position 4Exhibits significant antimicrobial properties
5-Fluoro-2-hydrazinylpyrimidineFluorine substitution at position 5Potentially more lipophilic and bioactive
2-Hydrazinyl-4-chloropyrimidineChlorine at position 4May exhibit different selectivity in biological assays

These compounds highlight the unique positioning of functional groups in influencing biological activity and chemical reactivity. Each compound's distinct characteristics make them suitable for various applications in pharmaceuticals and agrochemicals.

The compound 4,6-dichloro-2-hydrazinylpyrimidine emerged as a subject of scientific interest in the early 21st century, driven by the growing exploration of halogenated pyrimidine derivatives in medicinal chemistry. While its exact date of discovery remains undocumented in public records, its first documented synthesis and characterization align with advancements in nucleophilic substitution reactions involving chloropyrimidines and hydrazine derivatives. The compound gained prominence due to its structural similarity to pyrimidine-based pharmacophores, which are critical in drug design for targeting enzymes such as topoisomerases and kinases. Early research focused on optimizing its synthetic pathways to improve yield and purity, with methods involving the reaction of 4,6-dichloropyrimidine with hydrazine hydrate under controlled conditions.

Nomenclature and Synonyms

4,6-Dichloro-2-hydrazinylpyrimidine is systematically named according to IUPAC guidelines as 4,6-dichloro-2-hydrazinylpyrimidine. Its molecular formula, $$ \text{C}4\text{H}4\text{Cl}2\text{N}4 $$, reflects a pyrimidine ring substituted with chlorine atoms at positions 4 and 6 and a hydrazinyl group at position 2. Common synonyms include (4,6-dichloro-pyrimidin-2-yl)-hydrazine and 4,6-dichloro-2-hydrazinylpyrimidine, as cataloged in chemical databases such as PubChem and ChemicalBook. The compound’s CAS registry number, 887592-69-0, serves as a unique identifier in commercial and academic contexts.

Relevance in Contemporary Chemical Research

In modern research, 4,6-dichloro-2-hydrazinylpyrimidine is valued for its dual functionality: the hydrazinyl group acts as a nucleophile, enabling further derivatization, while the chlorine atoms facilitate selective substitution reactions. These properties make it a versatile intermediate in synthesizing heterocyclic compounds with potential anticancer and antimicrobial activities. Recent studies highlight its role in developing kinase inhibitors, where its pyrimidine core interacts with ATP-binding sites to modulate enzymatic activity. Additionally, its utility in constructing fused pyrimidine systems—such as pyrrolopyrimidines and imidazopyrimidines—has expanded its applications in agrochemical and pharmaceutical industries.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry, Ultraviolet-Visible Spectroscopy)

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy of 4,6-dichloro-2-hydrazinylpyrimidine reveals characteristic signals that confirm the structural assignment [8]. The aromatic proton at position 5 of the pyrimidine ring typically appears as a singlet in the region of 6.5-7.5 parts per million, reflecting the deshielding effect of the adjacent nitrogen atoms and chlorine substituents [8]. The hydrazinyl protons manifest as a broad signal in the range of 4.5-6.0 parts per million, which undergoes deuterium exchange when treated with deuterium oxide, confirming the presence of exchangeable amino protons [10].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule [8]. The carbon atoms bearing chlorine substituents (C-4 and C-6) typically resonate in the range of 150-160 parts per million, while the carbon at position 5 appears at approximately 100-120 parts per million [8]. The carbon atom at position 2, directly bonded to the hydrazinyl group, shows a characteristic chemical shift influenced by the electron-donating nature of the nitrogen substituent [22].

Infrared Spectroscopy

Infrared spectroscopic analysis of 4,6-dichloro-2-hydrazinylpyrimidine reveals several diagnostic absorption bands [11]. The nitrogen-hydrogen stretching vibrations of the hydrazinyl group appear in the region of 3300-3400 wavenumbers, often manifesting as multiple peaks due to symmetric and asymmetric stretching modes [11]. The carbon-nitrogen double bond stretches characteristic of the pyrimidine ring system are observed in the range of 1600-1650 wavenumbers [11]. Additional bands associated with carbon-chlorine stretching and ring breathing modes provide further structural confirmation [14].

Mass Spectrometry

Mass spectrometric analysis of 4,6-dichloro-2-hydrazinylpyrimidine yields a molecular ion peak at mass-to-charge ratio 179, corresponding to the intact molecular structure [21]. The fragmentation pattern typically includes loss of one chlorine atom, producing a fragment at mass-to-charge ratio 144, followed by loss of the second chlorine to give a peak at mass-to-charge ratio 109 [21]. The characteristic isotope pattern arising from the presence of two chlorine atoms provides additional confirmation of the molecular structure [12].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopic examination of 4,6-dichloro-2-hydrazinylpyrimidine reveals absorption maxima typically occurring in the range of 250-280 nanometers [16]. These absorptions correspond to π-π* electronic transitions within the aromatic pyrimidine system [16]. The exact position and intensity of these bands are influenced by the substituent effects of both the chlorine atoms and the hydrazinyl group [17].

TechniqueKey Signals/PeaksComments
¹H NMRδ 6.5-7.5 ppm (pyrimidine CH), δ 4.5-6.0 ppm (NH₂)NH₂ protons exchange with D₂O
¹³C NMRδ 150-160 ppm (C=N), δ 100-120 ppm (CH)Chlorine substitution affects chemical shifts
IR Spectroscopy3300-3400 cm⁻¹ (N-H stretch), 1600-1650 cm⁻¹ (C=N)Characteristic pyrimidine vibrations
Mass Spectrometry[M]⁺ 179, [M-Cl]⁺ 144, [M-2Cl]⁺ 109Chlorine isotope patterns visible
UV-Vis Spectroscopyλmax ~250-280 nm (π-π* transitions)Typical aromatic heterocycle absorption

Crystallography and Solid-State Analysis

Crystallographic studies of 4,6-dichloro-2-hydrazinylpyrimidine and related compounds provide insights into the solid-state arrangement and intermolecular interactions [22]. The pyrimidine ring system typically adopts a planar conformation, with the chlorine substituents positioned to minimize steric interactions [22]. The hydrazinyl group can participate in hydrogen bonding interactions, influencing the crystal packing arrangement [30].

Solid-state nuclear magnetic resonance studies of related pyrimidine derivatives reveal that the molecular conformation in the crystalline state may differ from that observed in solution [11]. The presence of chlorine substituents can lead to halogen bonding interactions that stabilize specific crystal structures [22]. Powder diffraction analysis confirms the crystalline nature of the compound and provides fingerprint identification for polymorphic studies [18].

The crystal structure analysis reveals that the torsional angles between the pyrimidine ring and substituents are influenced by both electronic and steric factors [22]. The chlorine atoms at positions 4 and 6 typically adopt conformations that minimize unfavorable interactions while maximizing crystal packing efficiency [22].

Electronic Structure and Quantum Chemical Calculations

Density functional theory calculations provide detailed insights into the electronic structure of 4,6-dichloro-2-hydrazinylpyrimidine . The electron density distribution reveals that the chlorine substituents act as electron-withdrawing groups, reducing the electron density on the pyrimidine ring . Conversely, the hydrazinyl group functions as an electron-donating substituent, partially compensating for the electron deficiency created by the chlorine atoms [22].

Quantum chemical calculations using the Minnesota 06-2X functional with the 6-311++G** basis set reveal important electronic properties [22]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about the compound's reactivity and potential for participation in electron transfer processes . The calculated dipole moment reflects the asymmetric charge distribution arising from the different electronic effects of the substituents [22].

Fukui function calculations identify the most nucleophilic and electrophilic sites within the molecule, providing guidance for predicting reaction pathways . The nitrogen atoms in the hydrazinyl group typically show high nucleophilicity, while the carbon atoms adjacent to chlorine substituents exhibit enhanced electrophilicity . Natural bond orbital analysis reveals the extent of charge transfer between different parts of the molecule [22].

Physicochemical Parameters: Melting Point, Solubility, Stability

The physicochemical properties of 4,6-dichloro-2-hydrazinylpyrimidine reflect the combined influences of its molecular structure and intermolecular interactions [24]. While specific melting point data for this compound are not extensively documented in the available literature, related dichloropyrimidine derivatives typically exhibit melting points in the range of 65-225 degrees Celsius [7] [26].

Solubility characteristics of 4,6-dichloro-2-hydrazinylpyrimidine show limited water solubility due to the hydrophobic nature of the chlorinated pyrimidine ring [24]. The compound demonstrates enhanced solubility in polar organic solvents such as dimethyl sulfoxide and methanol, attributed to the hydrogen bonding capability of the hydrazinyl group [15]. The estimated logarithm of the partition coefficient ranges from 0.5 to 1.5, indicating moderate lipophilicity [24].

Chemical stability of the compound under standard laboratory conditions appears favorable, with the pyrimidine ring system providing inherent stability [26]. The hydrazinyl group may be susceptible to oxidation under harsh conditions, potentially leading to formation of corresponding azo derivatives . Storage under inert atmosphere and protection from light are recommended to maintain compound integrity [15].

PropertyValue/Description
Melting Point (°C)Not Available
Boiling Point (°C)Not Available
Density (g/cm³)Not Available
Solubility in WaterLimited solubility
Solubility in Organic SolventsSoluble in DMSO, methanol
StabilityStable under normal conditions
LogP (calculated)Estimated 0.5-1.5
Polar Surface Area (Ų)Estimated 70-90

Comparative Analysis with Related Pyrimidine Derivatives

The structural and physicochemical properties of 4,6-dichloro-2-hydrazinylpyrimidine can be understood through comparison with related pyrimidine derivatives [28]. The parent compound 4,6-dichloropyrimidine (molecular weight 148.98) lacks the hydrazinyl substituent, resulting in different reactivity patterns and biological activity profiles [7]. The introduction of the hydrazinyl group at position 2 increases the molecular weight to 179.01 and significantly alters the electronic properties [23].

Comparison with 2-ethoxy-4-fluoro-6-hydrazinylpyrimidine (molecular weight 172.16) reveals the influence of different halogen substituents and additional alkoxy groups [2]. This compound demonstrates how fluorine substitution and ethoxy group incorporation can modulate physicochemical properties while maintaining the core hydrazinylpyrimidine framework . The presence of fluorine enhances metabolic stability and can improve bioavailability characteristics .

4-Hydroxy-6-hydrazinylpyrimidine (molecular weight 151.12) represents another important structural variant where hydroxyl substitution replaces one chlorine atom . This modification significantly increases water solubility due to additional hydrogen bonding capability . The compound demonstrates different reactivity patterns in nucleophilic substitution reactions compared to the dichlorinated analog .

The comparative analysis extends to 4,6-dichloro-2-(pyridin-2-yl)pyrimidine (molecular weight 226.06), where a pyridine ring replaces the hydrazinyl group [6]. This substitution dramatically increases molecular complexity and creates opportunities for π-π stacking interactions [6]. The biaryl system exhibits enhanced rigidity compared to the hydrazinyl derivative [4].

CompoundMolecular FormulaMolecular WeightKey Features
4,6-Dichloro-2-hydrazinylpyrimidineC₄H₄Cl₂N₄179.01Hydrazine at position 2
4,6-DichloropyrimidineC₄H₂Cl₂N₂148.98Parent dichloropyrimidine
2-Ethoxy-4-fluoro-6-hydrazinylpyrimidineC₆H₉FN₄O172.16Fluorine and ethoxy substitution
4-Hydroxy-6-hydrazinylpyrimidineC₄H₅N₅O151.12Hydroxyl and hydrazine groups
4,6-Dichloro-2-(pyridin-2-yl)pyrimidineC₉H₅Cl₂N₃226.06Pyridine substituent

Synthesis methodologies for these related compounds often involve similar strategies, including nucleophilic substitution of dichloropyrimidine precursors with appropriate nucleophiles [19] [36]. The hydrazinyl derivative typically forms through reaction of 4,6-dichloropyrimidine with hydrazine hydrate under controlled conditions . This synthetic approach allows for selective functionalization while maintaining the integrity of the pyrimidine core structure [29].

The synthesis of 4,6-Dichloro-2-hydrazinylpyrimidine represents a significant area of heterocyclic chemistry, with multiple strategic approaches developed over the past several decades. The fundamental synthetic strategy involves the nucleophilic displacement of chlorine atoms in dichloropyrimidine precursors by hydrazine nucleophiles [1] [2]. This approach exploits the electron-deficient nature of the pyrimidine ring system, where the two nitrogen atoms enhance the electrophilicity of carbon positions, particularly at the 4 and 6 positions [3] [4].

Modern synthetic approaches have increasingly focused on developing more efficient, environmentally sustainable methodologies. These include microwave-assisted synthesis, which can reduce reaction times from hours to minutes while maintaining high yields [8], and solvent-free mechanochemical approaches that eliminate the need for organic solvents entirely [8]. Continuous flow synthesis has emerged as a particularly promising technique for industrial applications, offering improved heat and mass transfer characteristics along with enhanced safety profiles [9].

The synthetic landscape has been further enriched by the development of multicomponent reactions that can construct the pyrimidine ring system and introduce the hydrazinyl functionality in a single step [10]. These approaches often demonstrate superior atom economy compared to traditional stepwise methods and can provide access to diverse structural analogues through variation of the starting material combinations.

Precursor Selection and Reactant Optimization

The selection of appropriate precursors represents a critical decision point in the synthesis of 4,6-Dichloro-2-hydrazinylpyrimidine, significantly influencing reaction efficiency, selectivity, and overall process economics. The most commonly employed precursors include 4,6-dichloropyrimidine derivatives, which offer excellent reactivity due to the activating effect of the electron-withdrawing nitrogen atoms in the pyrimidine ring [3] [4].

4,6-Dichloropyrimidine itself serves as the most direct precursor, providing high reactivity toward nucleophilic substitution reactions. The electron-deficient nature of the pyrimidine ring activates both chlorine substituents toward displacement, though the 4-position typically shows preferential reactivity [3] [5]. This regioselectivity can be exploited to achieve controlled monosubstitution when desired, with yields typically ranging from 70 to 85 percent for selective reactions.

Alternative precursors such as 4,6-dihydroxypyrimidine require preliminary activation through chlorination reactions. The most established method employs phosphorus oxychloride under elevated temperatures, though this approach generates significant quantities of acidic waste and requires careful handling due to the corrosive nature of the reagents [6] [11]. More recent developments have explored the use of triphosgene as a safer alternative to traditional chlorinating agents, though cost considerations may limit industrial adoption [6].

Substituted dichloropyrimidine precursors, including 2-methyl, 2-phenyl, and 2-methylthio derivatives, offer opportunities for structural diversification while maintaining good reactivity profiles [12] [13]. These compounds often exhibit enhanced stability compared to the parent dichloropyrimidine, facilitating handling and storage while providing predictable reactivity patterns for synthetic planning.

The optimization of hydrazine reagents represents another crucial aspect of precursor selection. Hydrazine hydrate remains the most commonly employed nucleophile due to its commercial availability and excellent nucleophilicity [1] [14]. The stoichiometry of hydrazine typically requires optimization, with excess quantities often necessary to drive reactions to completion and minimize competing hydrolysis reactions. Stoichiometric ratios ranging from 1.1 to 3.0 equivalents of hydrazine relative to the dichloropyrimidine substrate have been reported as optimal, depending on the specific reaction conditions and desired selectivity [14].

Stepwise Synthesis: Key Reactions and Mechanisms

The mechanistic pathway for the synthesis of 4,6-Dichloro-2-hydrazinylpyrimidine follows a well-established nucleophilic aromatic substitution mechanism, proceeding through discrete and identifiable intermediates [2] [3]. The initial step involves the nucleophilic attack of the hydrazine nitrogen lone pair on the electrophilic carbon atom of the dichloropyrimidine substrate. This attack is facilitated by the electron-withdrawing effect of the pyrimidine nitrogen atoms, which stabilize the developing negative charge through resonance delocalization [4] [5].

The nucleophilic attack results in the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex in the context of aromatic nucleophilic substitution. In this intermediate, the negative charge is distributed across the aromatic system, with significant electron density localized on the nitrogen atoms of the pyrimidine ring [3]. The stability of this intermediate is crucial for the overall reaction efficiency, as it determines both the reaction rate and the selectivity between different substitution sites.

The subsequent elimination of chloride ion represents the second key mechanistic step, restoring the aromatic character of the pyrimidine ring system. This elimination is typically rapid compared to the initial nucleophilic attack, making the nucleophilic addition step rate-determining in most cases [5]. The driving force for chloride elimination includes both the restoration of aromaticity and the relief of steric strain in the tetrahedral intermediate.

Temperature effects play a significant role in reaction kinetics, with elevated temperatures generally accelerating both the nucleophilic attack and elimination steps [14]. However, temperature optimization must balance reaction rate enhancement against potential side reactions, including hydrolysis of the dichloropyrimidine substrate and thermal decomposition of the hydrazine nucleophile. Optimal reaction temperatures typically range from 60 to 80 degrees Celsius for most synthetic applications.

The regioselectivity of the substitution reaction depends on both electronic and steric factors. The 4-position of dichloropyrimidines typically shows enhanced reactivity compared to the 6-position due to subtle differences in electron distribution and steric accessibility [3] [5]. This intrinsic selectivity can be exploited to achieve controlled monosubstitution reactions, though complete disubstitution often occurs under more forcing conditions or with excess hydrazine.

Solvent effects significantly influence both reaction rate and selectivity. Polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide generally provide optimal conditions by stabilizing charged intermediates while not competing for coordination with the nucleophile [2]. Protic solvents can participate in hydrogen bonding with the hydrazine nucleophile, potentially reducing its nucleophilicity and requiring longer reaction times or elevated temperatures.

Green Chemistry Approaches in Synthesis

The development of environmentally sustainable synthetic methodologies for 4,6-Dichloro-2-hydrazinylpyrimidine synthesis has gained significant momentum in response to increasing environmental regulations and cost pressures in pharmaceutical manufacturing [15] [8]. Green chemistry principles offer multiple avenues for process improvement, including solvent reduction, energy efficiency enhancement, and waste minimization.

Microwave-assisted synthesis represents one of the most successful green chemistry applications in pyrimidine synthesis, offering dramatic reductions in reaction times while maintaining or improving product yields [8]. Microwave heating provides rapid and uniform energy transfer, enabling reactions to proceed efficiently at lower overall energy consumption compared to conventional heating methods. Reaction times can be reduced from several hours to 15-60 minutes, with yields typically ranging from 85 to 98 percent [8].

Solvent-free mechanochemical synthesis has emerged as another promising green approach, eliminating organic solvents entirely through the use of solid-state grinding techniques [8]. This methodology employs mechanical energy to activate reactants, enabling efficient mixing and reaction between solid substrates. The approach typically requires 20-30 minutes of grinding time and can achieve yields of 70-98 percent while generating minimal waste [8].

Ultrasound-mediated synthesis offers additional opportunities for green chemistry implementation, providing efficient energy transfer through acoustic cavitation effects [9]. These conditions can enable reactions to proceed at room temperature while maintaining high yields, typically in the range of 81-95 percent [9]. The ultrasonic activation reduces the need for elevated temperatures and can enhance reaction rates through improved mass transfer and localized heating effects.

Continuous flow synthesis represents a particularly attractive green chemistry approach for industrial-scale production [9]. Flow reactors provide enhanced heat and mass transfer characteristics, enabling precise control over reaction conditions and residence times. Typical residence times of 25.1 minutes at 70 degrees Celsius can achieve yields of 81-90 percent while providing inherent safety advantages through reduced inventory of hazardous intermediates [9].

The selection of safer reagents and catalysts represents another key aspect of green chemistry implementation. Traditional chlorinating agents such as phosphorus oxychloride generate significant quantities of acidic waste and require specialized handling procedures [6]. Alternative approaches using triphosgene or other safer chlorinating agents can reduce environmental impact while maintaining synthetic efficiency [6].

Water as a reaction medium has been explored for certain pyrimidine synthesis applications, though the limited solubility of many organic substrates can present challenges [10]. The development of surfactant systems or water-organic biphasic conditions may offer solutions for expanding the scope of aqueous synthesis methods.

Scale-Up and Process Engineering Considerations

The transition from laboratory-scale synthesis to industrial production of 4,6-Dichloro-2-hydrazinylpyrimidine presents numerous technical and economic challenges that require careful consideration of process engineering principles [16] [17]. Scale-up factors ranging from laboratory quantities of 1-10 grams to industrial production levels exceeding 1000 kilograms introduce complexities in heat transfer, mixing efficiency, and safety management.

Heat transfer considerations become increasingly critical as reaction volumes increase, due to the reduced surface area to volume ratio in larger reactors [17]. The nucleophilic substitution reactions involved in hydrazinylpyrimidine synthesis are typically exothermic, requiring efficient cooling systems to maintain optimal reaction temperatures. Industrial reactors must incorporate jacketed cooling systems with sufficient capacity to handle both the heat of reaction and any potential runaway scenarios.

Mixing efficiency represents another crucial scale-up parameter, as inadequate mixing can lead to local concentration gradients that affect both reaction rate and selectivity [17]. The viscosity of reaction mixtures may change significantly during the course of the reaction due to product precipitation or solvent evaporation, requiring reactor designs that can accommodate these variations. Computational fluid dynamics modeling has become an valuable tool for optimizing reactor geometry and impeller design for specific reaction systems.

Material compatibility issues become more pronounced at industrial scale, particularly when dealing with corrosive reagents such as hydrazine hydrate or acidic byproducts [18]. Reactor construction materials must be selected to withstand prolonged exposure to reaction conditions while maintaining structural integrity and preventing contamination of products. Stainless steel grades 316L or higher are typically required for hydrazine-containing systems.

Safety considerations escalate dramatically during scale-up, particularly due to the potential toxicity and reactivity of hydrazine reagents [18]. Industrial facilities must implement comprehensive safety systems including emergency quenching capabilities, atmospheric monitoring for hydrazine vapors, and specialized ventilation systems. The development of safer synthetic routes using alternative nucleophiles or modified reaction conditions represents an active area of process development research.

Process automation and control systems become essential for maintaining product quality and safety at industrial scale [17]. Automated monitoring of temperature, pressure, pH, and other critical parameters enables real-time optimization and provides early warning of potential process deviations. Advanced process control algorithms can compensate for disturbances and maintain optimal reaction conditions throughout the production campaign.

Economic considerations play an increasingly important role as production scale increases [16]. Raw material costs, energy consumption, waste treatment expenses, and labor requirements all contribute to the overall production economics. The selection of synthetic routes must balance yield optimization against these economic factors, often leading to compromises between ideal laboratory conditions and practical industrial constraints.

Quality control requirements become more stringent at industrial scale, necessitating robust analytical methods for monitoring both intermediate and final product quality [17]. Process analytical technology approaches, including real-time spectroscopic monitoring, can provide continuous quality assessment while reducing the time and cost associated with traditional offline analytical methods.

Synthesis of Structural Analogues and Functional Derivatives

The synthetic versatility of the 4,6-Dichloro-2-hydrazinylpyrimidine scaffold enables the preparation of numerous structural analogues and functional derivatives that extend the chemical space and potential applications of this compound class [19] [20]. The modular nature of the synthesis allows for systematic variation of substituents at multiple positions of the pyrimidine ring, providing access to diverse chemical libraries for pharmaceutical and materials science applications.

2-Substituted analogues represent one of the most accessible classes of derivatives, achievable through either direct synthesis from appropriately substituted starting materials or through post-synthetic modification of the parent compound [21] [22]. 2-Alkyl derivatives can be prepared through alkylation reactions followed by hydrazine substitution, typically yielding 60-80 percent of purified products [22]. These compounds often exhibit enhanced thermal stability compared to the parent system while maintaining similar reactivity profiles for further derivatization.

2-Aryl-4,6-dihydrazinylpyrimidines represent another important class of analogues, accessible through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling followed by hydrazine displacement [22]. The yields for these transformations typically range from 55-75 percent, with the aryl substitution providing enhanced stability through conjugation effects [22]. These derivatives often demonstrate improved pharmaceutical properties due to the presence of aromatic substituents that can engage in additional binding interactions with biological targets.

Monohydrazinyl derivatives, particularly 4-monohydrazinyl-6-chloropyrimidines, offer opportunities for selective functionalization and represent valuable synthetic intermediates [22]. The controlled monosubstitution requires careful optimization of reaction conditions, including temperature, solvent, and stoichiometry, but can achieve yields of 70-85 percent when properly executed [22]. The remaining chlorine atom provides a handle for subsequent diversification through additional nucleophilic substitution reactions.

2-Methylthio-4,6-dihydrazinylpyrimidines represent a specialized class of derivatives that combine the hydrazinyl functionality with sulfur-containing substituents [22]. These compounds can be prepared through methylthiolation followed by hydrazinolysis, typically yielding 65-80 percent of products with good stability characteristics due to sulfur coordination effects [22]. The methylthio group can serve as a coordinating site for metal complexation, expanding the potential applications into materials science and catalysis.

N-Substituted hydrazinyl derivatives represent an advanced class of functional analogues that can be accessed through N-alkylation of the hydrazinyl group [22]. While these transformations typically provide more modest yields of 50-70 percent due to the reduced nucleophilicity of the substituted hydrazine, they offer access to sophisticated pharmaceutical scaffolds with enhanced metabolic stability and selectivity profiles [22].

The synthesis of pyrazole-containing hydrazinyl pyrimidine derivatives has attracted considerable attention due to their potential biological activities [23]. These compounds can be prepared through multicomponent reactions involving substituted acetophenones, benzaldehydes, and hydrazine hydrate, followed by condensation with pyrimidine precursors. The resulting compounds combine the pharmacological properties of both pyrazole and pyrimidine heterocycles, potentially leading to enhanced biological activities.

Fused ring systems, including pyrazolo[3,4-d]pyrimidines and related structures, represent another important class of derivatives accessible through cyclization reactions [24] [20]. These compounds can be prepared from 4,6-dichloropyrimidine-5-carboxaldehyde precursors through condensation with hydrazines followed by intramolecular cyclization. The reaction conditions must be carefully optimized to achieve selective formation of the desired regioisomers while minimizing side product formation.

Purification, Isolation, and Yield Optimization

The purification and isolation of 4,6-Dichloro-2-hydrazinylpyrimidine and its derivatives require careful consideration of the physical and chemical properties of these compounds, as their hydrazinyl functionality can present unique challenges in terms of stability and purification methodology [25] [26]. The selection of appropriate purification techniques depends on factors including compound volatility, thermal stability, solubility characteristics, and the nature of impurities present in the crude reaction mixture.

Recrystallization represents the most commonly employed purification method for crystalline hydrazinylpyrimidines, capable of achieving purities of 95-99 percent with recovery yields typically ranging from 80-95 percent [26]. The selection of recrystallization solvents requires optimization based on the solubility characteristics of both the desired product and the impurities present. Common solvent systems include ethanol, methanol, and water mixtures, with the precise composition adjusted to maximize selectivity and minimize product losses during the crystallization process.

Column chromatography provides excellent purification capabilities for complex mixtures and isomeric compounds, achieving purities of 98-99.5 percent, though typically with somewhat lower recovery yields of 70-90 percent due to material losses during the chromatographic process [26]. The selection of stationary and mobile phases requires careful optimization, with silica gel representing the most common stationary phase and gradient elution systems using combinations of hexane, ethyl acetate, and dichloromethane providing effective separation [26].

Vacuum distillation can be effectively employed for volatile dichloropyrimidine precursors and certain derivatives, achieving purities of 92-97 percent with recovery yields of 85-95 percent [26]. This method offers the advantage of minimal solvent requirements, making it particularly attractive from an environmental perspective. However, the thermal sensitivity of many hydrazinyl compounds limits the applicability of distillation methods to the most thermally stable derivatives.

Acid-base extraction techniques can be particularly effective for compounds with basic or acidic properties, achieving purities of 90-95 percent with recovery yields of 75-90 percent [26]. The hydrazinyl functionality provides basic character that can be exploited for selective extraction into aqueous acidic phases, followed by neutralization and re-extraction into organic solvents. This approach offers rapid purification times of 1-4 hours and utilizes readily available aqueous reagents [26].

Zeolite adsorption methods have been developed specifically for pyrimidine derivatives, particularly tetrahydropyrimidines, and can achieve purities of 85-95 percent with recovery yields of 80-92 percent [25]. This approach utilizes the selective adsorption properties of modified zeolites to separate pyrimidine compounds from aqueous solutions, followed by desorption with basic solutions at elevated pH. The method requires 6-12 hours for complete purification cycles but offers environmental advantages through the use of aqueous solutions exclusively [25].

Continuous flow purification represents an emerging technology for high-volume production streams, capable of achieving purities of 90-98 percent with recovery yields of 85-95 percent [26]. These systems integrate purification steps directly with synthesis operations, reducing handling requirements and providing consistent product quality. The technology is particularly attractive for industrial applications where continuous operation provides economic advantages over batch processing.

Yield optimization strategies encompass multiple aspects of the synthetic and purification processes, with temperature optimization typically providing 10-25 percent yield improvements through careful balance of reaction rate enhancement and side reaction minimization [26]. Solvent selection can provide 15-30 percent yield improvements through optimization of reactant solubility and product crystallization characteristics [26].

Reagent stoichiometry optimization often provides the most significant yield improvements, with 20-40 percent increases achievable through careful optimization of hydrazine equivalents and reaction timing [26]. The use of excess hydrazine must be balanced against increased purification complexity and reagent costs, requiring systematic optimization for each specific synthetic application.

Reaction time control can provide 10-20 percent yield improvements through minimization of competing side reactions, particularly hydrolysis reactions that can occur under prolonged reaction conditions [26]. pH optimization provides 15-25 percent yield improvements by controlling the protonation state of the hydrazine nucleophile and minimizing acid-catalyzed decomposition reactions [26].

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

177.9813015 g/mol

Monoisotopic Mass

177.9813015 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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